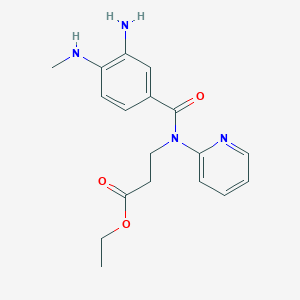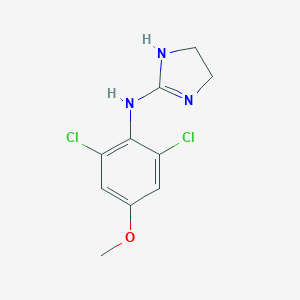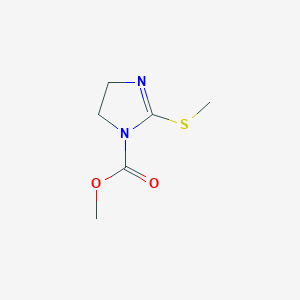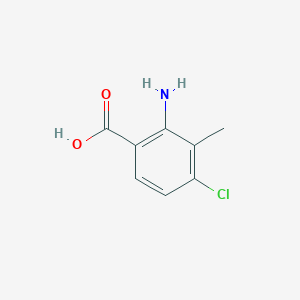
Ácido 10,12-pentacosadiínoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 10,12-pentacosadiynoic acid and its derivatives has been explored through various methods, including the Ahmad-Strong method for synthesizing related pentadecynoic acids. These methods highlight the compound's versatility and the potential for further modification to explore new properties and applications (Howton & Stein, 1969).
Molecular Structure Analysis
The molecular architecture of 10,12-pentacosadiynoic acid has been studied through techniques like infrared spectroscopy and surface-enhanced Raman scattering. These studies reveal a reversible thermochromic disordered-to-regular trans-zigzag transition, indicating the compound's potential for applications in temperature sensing and other areas where molecular structure changes are desirable (Lim et al., 2007).
Chemical Reactions and Properties
Photopolymerization reactions of 10,12-pentacosadiynoic acid, especially when used in conjunction with other materials, have been a focus of research. These reactions often result in the formation of polydiacetylenes with unique properties, such as fluorescence and thermochromism, which can be tailored for specific applications (Yeboah et al., 2021).
Physical Properties Analysis
The physical properties of 10,12-pentacosadiynoic acid, such as its phase behavior and interaction with other compounds, have been explored to understand its potential in creating advanced materials. For instance, the Langmuir–Blodgett technique has been applied to study the adsorption of proteins on surfaces modified with 10,12-pentacosadiynoic acid, providing insights into its utility in biomedical applications (Norde, Giesbers & Pingsheng, 1995).
Chemical Properties Analysis
The chemical properties of 10,12-pentacosadiynoic acid, including its reactivity and the formation of supramolecular aggregates, have been studied to exploit its potential in creating novel nanostructures and materials. These studies have shown that 10,12-pentacosadiynoic acid can form worm-like supramolecular structures, indicating its potential for use in creating advanced materials with specific functionalities (Cho et al., 2014).
Aplicaciones Científicas De Investigación
Dosimetría en Física Médica
El PCDA se ha utilizado en el desarrollo de películas radiocrómicas para aplicaciones de dosimetría . Estas películas se utilizan en física médica para proporcionar evaluaciones precisas de la dosis durante la radioterapia. La sal de litio del PCDA (Li-PCDA) es particularmente significativa debido a sus propiedades fotosensibles, que permiten un cambio de color proporcional a la dosis de radiación recibida.
Monitoreo del Almacenamiento de Alimentos
La investigación innovadora ha llevado a la creación de indicadores termo-cromáticos irreversibles basados en PCDA para el almacenamiento de alimentos . Estos indicadores cambian de color a bajas temperaturas, sirviendo como una advertencia visual para la seguridad y la calidad de los productos congelados durante el almacenamiento y el transporte.
Ciencia de Polímeros
El PCDA juega un papel crucial en la ciencia de los polímeros, particularmente en la síntesis de polidiacetílenos (PDA). Los PDA exhiben transiciones colorimétricas únicas en respuesta a los estímulos, lo que los convierte en valiosos para crear materiales inteligentes .
Nanotecnología
El PCDA es fundamental en la nanotecnología, especialmente en la funcionalización de nanopartículas de conversión ascendente (UCNP). Ayuda a convertir los UCNP hidrófobos en hidrófilos, expandiendo su aplicación en diversas soluciones nanotecnológicas .
Monitoreo Ambiental
Los PDA basados en PCDA se han desarrollado como sensores para la detección biomédica y ambiental. Son capaces de transiciones colorimétricas y fluorescentes en respuesta a estímulos externos, lo que los hace adecuados para detectar diversos contaminantes ambientales .
Sensores Químicos
El ácido se ha utilizado para crear sensores colorimétricos y de fluorescencia para detectar tensioactivos catiónicos. Estos sensores se pueden aplicar en diversas industrias, incluido el control de calidad y el monitoreo ambiental .
Ciencia de Materiales
El PCDA se utiliza en la ciencia de los materiales para el desarrollo de recubrimientos avanzados y modificaciones de superficie. Su naturaleza anfipática permite la creación de monocapas mixtas mediante fotopolimerización, lo que contribuye a la innovación en la ingeniería de materiales .
Investigación Biomédica
En la investigación biomédica, se están explorando las posibles propiedades terapéuticas del PCDA. Se utiliza comúnmente en estudios por su actividad biológica e interacción con otras biomoléculas .
Mecanismo De Acción
Target of Action
10,12-Pentacosadiynoic acid (PCDA) is an amphiphilic diacetylene It’s known that pcda can interact with various substances to form mixed monolayers .
Mode of Action
PCDA can undergo a solid-state 1,4-addition polymerization reaction when exposed to heat, ultraviolet, X-ray, or γ-radiation . This polymerization results in a color change that is proportional to the radiation dose . It can also be used in combination with a semifluorinated tetracosane to synthesize mixed monolayer by photopolymerization .
Biochemical Pathways
It’s known that pcda can be used to convert hydrophobic upconverting nanoparticles (ucnps) to hydrophilic , which could potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that pcda is slightly soluble in water , which could influence its bioavailability.
Result of Action
PCDA can be used to synthesize a polymer by combining with pyridine-2-aldoxime for colorimetric detection of malathion . It can also be used to synthesize a thermochromic sensor constituting polymer fibres with monomeric unit of two PCDA linked by a p-phenylene group . Furthermore, it can act as an inert coating material upon self-assembly and photopolymerization to modify the surface of Fe3O4 nanoparticles .
Action Environment
The action of PCDA is influenced by environmental factors such as light and heat . It’s known to be light-sensitive and should be stored in a dark place . It can undergo polymerization when exposed to heat, ultraviolet, X-ray, or γ-radiation .
Safety and Hazards
Propiedades
IUPAC Name |
pentacosa-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUDRBWHCWYMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66990-33-8 | |
| Record name | Poly(10,12-pentacosadiynoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20337082 | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66990-32-7 | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 10,12-pentacosadiynoic acid (PCDA) and why is it of interest to researchers?
A1: 10,12-Pentacosadiynoic acid (PCDA) is a diacetylene derivative known for its ability to undergo photopolymerization, forming polydiacetylene (PDA). This polymerization process leads to a distinct color change, typically from blue to red, making PCDA and its polymerized form valuable in various applications, including sensors, dosimetry, and biomaterials.
Q2: How does PCDA's structure relate to its ability to form polymers?
A2: PCDA's structure features two conjugated triple bonds (diacetylene group) within its long hydrocarbon chain. Upon UV irradiation or exposure to certain stimuli, these diacetylene groups undergo 1,4-addition polymerization, forming a conjugated polymer backbone. []
Q3: What is the significance of PCDA's color change upon polymerization?
A3: The blue to red color transition in PCDA upon polymerization is due to a change in the electronic configuration of the conjugated backbone. This visually detectable change makes PCDA useful in colorimetric sensors, where a color change indicates the presence of a specific analyte or a change in environmental conditions. []
Q4: What factors influence the polymerization process of PCDA?
A4: Several factors influence PCDA polymerization:
- UV Irradiation: UV light provides the energy needed to initiate the polymerization reaction. []
- Molecular Arrangement: The packing density and orientation of PCDA molecules in self-assembled films influence the polymerization process. High-density films polymerize differently than low-density films. []
- Subphase Conditions: When prepared as Langmuir-Blodgett films, factors like pH, temperature, and salt concentration of the subphase affect the molecular arrangement and thus, the polymerization sensitivity of PCDA. []
- Presence of other molecules: Additives like perfluorocarbons can significantly influence the polymerization rate and resulting structure of PDA fibers. []
Q5: How does the molecular density of PCDA films affect their polymerization?
A5: Studies have shown that low-density PCDA films (A-type) are more sensitive to X-ray irradiation and undergo topochemical polymerization, maintaining their thickness. In contrast, high-density films (B-type) require high-energy radiation like X-rays or electron beams for polymerization and experience a decrease in thickness. [] []
Q6: What are the applications of PCDA in dosimetry?
A7: PCDA incorporated into polyvinyl butyral films acts as a radiation-processing dosimeter. Upon gamma-ray exposure, PCDA polymerizes, leading to changes in UV absorption spectra. This property allows for dose measurement in the range of 3-100 kGy, depending on PCDA concentration. []
Q7: How is PCDA used in the development of biosensors?
A7: PCDA's colorimetric response to external stimuli makes it a promising material for biosensor development. Here are some examples:
- Glucose Detection: PCDA vesicles, in the presence of glucose oxidase and horseradish peroxidase, polymerize and turn blue in response to glucose, enabling colorimetric glucose sensing. []
- Metal Ion Detection: Incorporating PCDA into nanofibrous membranes with glycine allows for visual detection of lead ions (Pb2+). The membrane undergoes a color change from blue to red upon binding with Pb2+. []
Q8: What is the role of cholesterol in PCDA vesicle-based sensors?
A9: Incorporating cholesterol into PCDA vesicles can influence their gel-to-fluid transition temperatures, impacting the vesicle's colorimetric transition temperature and sensitivity to stimuli. []
Q9: Can PCDA be combined with other materials to enhance its properties?
A9: Yes, PCDA can be combined with other materials to create nanocomposites with improved properties. For example:
- PCDA-attached TiO2 nanoparticles: These nanoparticles are synthesized by reacting modified PCDA with silane coupling agent-modified TiO2, resulting in a material with potential applications in photocatalysis and sensing. []
- Polydiacetylene/Silica Nanocomposites: Adding silica nanoparticles during PCDA vesicle formation enhances the colorimetric properties of the resulting nanocomposite, improving its sensitivity as a colorimetric indicator. []
Q10: What are the limitations of using PCDA in certain applications?
A10: While PCDA offers many advantages, limitations include:
- Irreversible Polymerization: In its pure form, the polymerization of PCDA is generally irreversible, limiting its use in applications requiring reversible responses. []
- Sensitivity to Environmental Factors: PCDA's colorimetric response can be affected by environmental factors like pH and temperature, which may require careful control in some applications. []
- Limited Biodegradability: PCDA's biodegradability is limited, raising concerns regarding its long-term environmental impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)





![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)


![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
